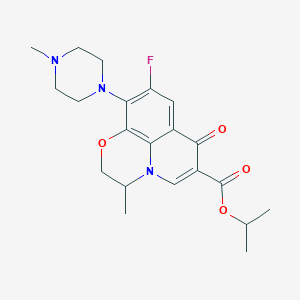
Ofloxacin Isopropyl Ester
説明
Ofloxacin Isopropyl Ester is a derivative of ofloxacin, a second-generation fluoroquinolone antibiotic. Ofloxacin is widely used to treat bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The esterification of ofloxacin with isopropyl alcohol results in this compound, which may exhibit different pharmacokinetic properties compared to its parent compound.
特性
分子式 |
C21H26FN3O4 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
propan-2-yl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C21H26FN3O4/c1-12(2)29-21(27)15-10-25-13(3)11-28-20-17(25)14(19(15)26)9-16(22)18(20)24-7-5-23(4)6-8-24/h9-10,12-13H,5-8,11H2,1-4H3 |
InChIキー |
IXQZLXNKJACFQB-UHFFFAOYSA-N |
正規SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC(C)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ofloxacin Isopropyl Ester typically involves the esterification of ofloxacin with isopropyl alcohol. This can be achieved through a Fischer esterification reaction, where ofloxacin is reacted with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation to remove excess isopropyl alcohol and other by-products, followed by purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ofloxacin Isopropyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to ofloxacin and isopropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions are not typically associated with this ester.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Ofloxacin and isopropyl alcohol.
Oxidation: Oxidized derivatives of ofloxacin.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ofloxacin Isopropyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential antibacterial activity and pharmacokinetic properties.
Medicine: Explored as a prodrug to improve the bioavailability and therapeutic efficacy of ofloxacin.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of Ofloxacin Isopropyl Ester is similar to that of ofloxacin. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting cell division and leading to bacterial cell death.
類似化合物との比較
Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Gatifloxacin
Uniqueness
Ofloxacin Isopropyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties such as improved solubility and bioavailability compared to its parent compound, ofloxacin. This can potentially enhance its therapeutic efficacy and reduce side effects.
生物活性
Ofloxacin is a synthetic fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The isopropyl ester derivative of ofloxacin, while less commonly discussed, has been studied for its unique pharmacological properties and potential enhancements in biological activity. This article reviews the biological activity of Ofloxacin Isopropyl Ester, including its mechanism of action, pharmacokinetics, and comparative efficacy.
Ofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The isopropyl ester modification may enhance lipophilicity, potentially improving cell membrane penetration and bioavailability compared to the parent compound .
Pharmacokinetics
The pharmacokinetic profile of this compound can be inferred from studies on Ofloxacin itself, which demonstrates high bioavailability (approximately 98%) when administered orally. The compound is rapidly absorbed from the gastrointestinal tract, extensively distributed in body tissues, and primarily eliminated via renal excretion .
| Parameter | Value |
|---|---|
| Bioavailability | ~98% |
| Protein Binding | 32% |
| Elimination Route | Renal (65-80% unchanged) |
| Half-life | 4.6 - 5.2 hours |
Comparative Efficacy
Research indicates that formulations of Ofloxacin, including liposomal carriers, enhance its antimicrobial efficacy. For example, studies show that liposome-encapsulated Ofloxacin exhibits lower Minimum Inhibitory Concentrations (MICs) against various bacterial strains compared to free drug formulations . This suggests that structural modifications like the isopropyl ester may similarly enhance efficacy by improving drug delivery to target sites.
Case Studies
- Liposomal Formulations : A study investigated the antibacterial activity of Ofloxacin-loaded liposomes against strains such as Escherichia coli and Staphylococcus aureus. Results indicated that liposomal formulations achieved MICs that were at least twofold lower than those obtained with free Ofloxacin, demonstrating improved intracellular accumulation and sustained release .
- Clinical Applications : In clinical settings, Ofloxacin has shown effectiveness in treating a variety of infections including respiratory tract infections and urinary tract infections. The isopropyl ester variant may offer similar or enhanced therapeutic benefits due to improved pharmacokinetic properties.
Research Findings
Recent studies have highlighted the role of reactive oxygen species (ROS) in the lethality of fluoroquinolones like Ofloxacin. The accumulation of ROS contributes significantly to bacterial cell death, suggesting that derivatives such as this compound may also leverage this mechanism for enhanced antibacterial action .
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?
Q. What statistical methods are appropriate for analyzing dose-response relationships in antimicrobial studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


